Methyl 2-(hex-1-yn-1-yl)benzoate
Overview
Description
Methyl 2-(hex-1-yn-1-yl)benzoate is an organic compound with the molecular formula C14H16O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom at the second position of the benzene ring is replaced by a hex-1-yn-1-yl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(hex-1-yn-1-yl)benzoate can be synthesized through several synthetic routes. One common method involves the alkylation of methyl 2-bromobenzoate with hex-1-yne in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hex-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 2-(hex-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(hex-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which can modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hex-1-en-1-yl)benzoate: Similar structure but with an alkene group instead of an alkyne.
Methyl 2-(hexyl)benzoate: Similar structure but with an alkane group instead of an alkyne.
Methyl 2-(prop-1-yn-1-yl)benzoate: Similar structure but with a shorter alkyne chain.
Uniqueness
Methyl 2-(hex-1-yn-1-yl)benzoate is unique due to the presence of the hex-1-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. The alkyne group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-hex-1-ynylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16-2/h7-8,10-11H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCQESPRPRKMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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